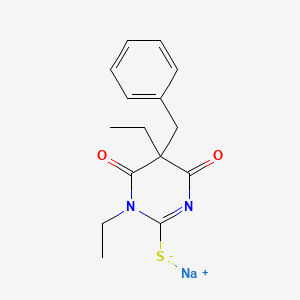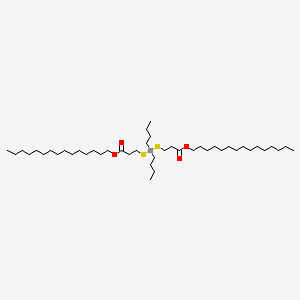![molecular formula C2H6O B13790943 Ethanol,[1-3H]](/img/structure/B13790943.png)
Ethanol,[1-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol,[1-3H], also known as tritiated ethanol, is a radioactive form of ethanol where the hydrogen atom in the hydroxyl group is replaced by tritium, a radioactive isotope of hydrogen. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,[1-3H] typically involves the exchange of the hydrogen atom in the hydroxyl group of ethanol with tritium. This can be achieved through catalytic exchange reactions where ethanol is exposed to tritium gas in the presence of a catalyst such as platinum or palladium .
Industrial Production Methods: Industrial production of Ethanol,[1-3H] is not as common due to the specialized nature of the compound. it can be produced in specialized facilities equipped to handle radioactive materials. The process involves the careful handling and incorporation of tritium into ethanol under controlled conditions to ensure safety and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol,[1-3H] undergoes similar chemical reactions as regular ethanol, including:
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Acetaldehyde,[1-3H] and acetic acid,[1-3H].
Reduction: Ethane,[1-3H].
Substitution: Ethyl chloride,[1-3H].
Applications De Recherche Scientifique
Ethanol,[1-3H] is widely used in various fields of scientific research:
Chemistry: It is used as a tracer to study reaction mechanisms and pathways.
Biology: It helps in understanding metabolic pathways by tracking the incorporation and movement of ethanol in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of ethanol in the body.
Mécanisme D'action
The mechanism of action of Ethanol,[1-3H] is similar to that of regular ethanol but with the added ability to trace its movement due to its radioactive nature. Ethanol affects the central nervous system by interacting with various neurotransmitter receptors, including GABA, NMDA, and serotonin receptors. The tritium label allows researchers to track the distribution and metabolism of ethanol in real-time, providing valuable insights into its effects and pathways .
Comparaison Avec Des Composés Similaires
Methanol,[1-3H]: A tritiated form of methanol used for similar tracing studies.
Propanol,[1-3H]: Another tritiated alcohol used in biochemical research.
Butanol,[1-3H]: Used in studies involving longer-chain alcohols.
Uniqueness: Ethanol,[1-3H] is unique due to its balance of being a small molecule with significant biological relevance, making it ideal for a wide range of studies. Its radioactive properties provide a powerful tool for tracing and studying biochemical processes in detail .
Propriétés
Formule moléculaire |
C2H6O |
|---|---|
Poids moléculaire |
50.08 g/mol |
Nom IUPAC |
1,1-ditritioethanol |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2T2 |
Clé InChI |
LFQSCWFLJHTTHZ-BMCFWTDKSA-N |
SMILES isomérique |
[3H]C([3H])(C)O |
SMILES canonique |
CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



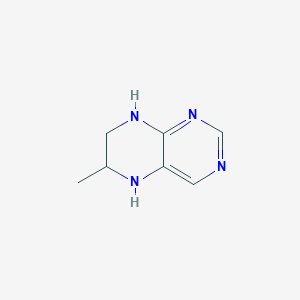

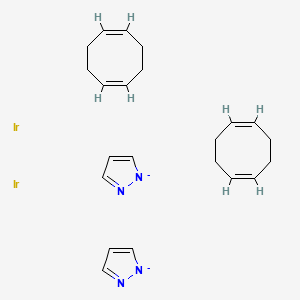

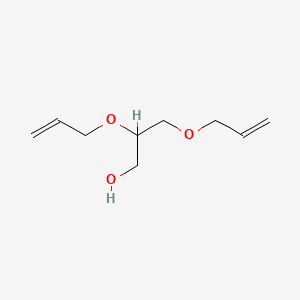
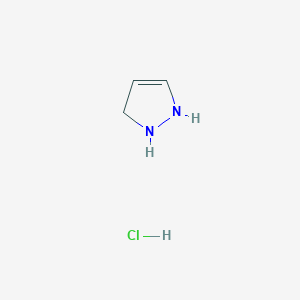
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
